2-(4-methoxyphenyl)-5-(methylthio)-4-tosyl-1H-imidazole
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Overview
Description
2-(4-methoxyphenyl)-5-(methylthio)-4-tosyl-1H-imidazole is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-5-(methylthio)-4-tosyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with methylthioacetic acid to form an intermediate, which is then cyclized with tosyl chloride and ammonium acetate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-5-(methylthio)-4-tosyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The tosyl group can be substituted with other nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amine.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxyphenyl)-5-(methylthio)-4-tosyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5-(methylthio)-4-tosyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-1H-imidazole
- 2-(4-methoxyphenyl)-5-methyl-1H-imidazole
- 2-(4-methoxyphenyl)-4-tosyl-1H-imidazole
Uniqueness
2-(4-methoxyphenyl)-5-(methylthio)-4-tosyl-1H-imidazole is unique due to the presence of both the methylthio and tosyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for unique interactions with molecular targets and distinct chemical behavior compared to similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-(4-methylphenyl)sulfonyl-4-methylsulfanyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-12-4-10-15(11-5-12)25(21,22)18-17(24-3)19-16(20-18)13-6-8-14(23-2)9-7-13/h4-11H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRUYABUHNISGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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